Fmoc-achpa
CAS No.: 130597-31-8
Cat. No.: VC21540933
Molecular Formula: C26H31NO5
Molecular Weight: 437,51 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 130597-31-8 |
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Molecular Formula | C26H31NO5 |
Molecular Weight | 437,51 g/mole |
IUPAC Name | (3S,4S)-5-cyclohexyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid |
Standard InChI | InChI=1S/C26H31NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-24,28H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-,24-/m0/s1 |
Standard InChI Key | NTQQMWZNOTYXHU-ZEQRLZLVSA-N |
Isomeric SMILES | C1CCC(CC1)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | C1CCC(CC1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C1CCC(CC1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Fmoc-ACHPA, formally known as (3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-cyclohexyl-3-hydroxypentanoic acid, is a specialized chemical compound widely used in peptide synthesis and pharmaceutical research. It belongs to the class of β-hydroxy-γ-amino acids and is recognized for its stereospecific structure and functional group versatility.
Key Identifiers
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CAS Number: 130597-31-8
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Molecular Formula:
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Molecular Weight: 437.53 g/mol
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Synonyms:
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Fmoc-(3S,4S)-ACHPA-OH
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FMOC-Cyclohexylstatine
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N-FMOC-(3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid
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Structural Features
Fmoc-ACHPA is characterized by:
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A fluorenylmethoxycarbonyl (Fmoc) group protecting the amino functionality.
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A cyclohexyl group at the 5-position of the pentanoic acid backbone.
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Stereospecific hydroxyl and amino groups at the 3rd and 4th carbons, respectively.
Role in Peptide Synthesis
Fmoc-ACHPA is primarily employed as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective reactions during peptide elongation.
Pharmaceutical Relevance
This compound is a derivative of statine analogs, which are often incorporated into peptides to inhibit proteolytic enzymes such as aspartic proteases. The cyclohexyl substitution enhances hydrophobic interactions, improving binding affinity in enzyme-inhibitor complexes.
Stereochemistry and Functional Groups
The stereochemistry of Fmoc-ACHPA plays a critical role in its biological activity:
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(3S,4S)-Configuration: Ensures compatibility with specific enzymes and receptors.
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Hydroxy Group: Participates in hydrogen bonding, stabilizing molecular interactions.
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Cyclohexyl Group: Contributes to hydrophobicity, enhancing membrane permeability.
Comparison with Related Compounds
Fmoc-ACHPA shares structural similarities with other β-hydroxy-γ-amino acids but differs in substituents at the 5-position:
Compound | Substituent at C5 | Key Difference |
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Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid | Phenyl | Aromatic substituent instead of cyclohexyl. |
Statine | Isobutyl | Smaller hydrophobic group. |
Safety and Handling
While detailed safety data for Fmoc-ACHPA is limited, general guidelines for handling organic compounds apply:
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Storage: Maintain at to preserve stability.
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Protective Measures: Use gloves and goggles to avoid contact with skin or eyes.
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Disposal: Follow local regulations for chemical waste disposal.
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